molecular formula C10H8CoF6O4 B1144458 Bis(trifluoro-2,4-pentanedionato)cobalt(II) CAS No. 16092-38-9

Bis(trifluoro-2,4-pentanedionato)cobalt(II)

Cat. No. B1144458
CAS RN: 16092-38-9
M. Wt: 365.09
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bis(trifluoro-2,4-pentanedionato)cobalt(II) complexes often involves the reaction of cobalt salts with the corresponding trifluorinated 2,4-pentanedione ligand under controlled conditions to ensure the formation of the desired complex. These methods are tailored to optimize yield and purity, taking into consideration factors such as solvent choice, temperature, and reaction time.

Molecular Structure Analysis

The molecular structure of bis(trifluoro-2,4-pentanedionato)cobalt(II) and related complexes has been extensively studied using techniques such as X-ray crystallography. These studies reveal that the complex typically adopts a dimeric structure where two cobalt centers are bridged by the oxygen atoms of the pentanedionato ligands, forming a centrosymmetric dimer with each cobalt coordinated in an octahedral geometry by the oxygen atoms of the chelate ligands (Bertrand & Kalyanaraman, 1971).

Chemical Reactions and Properties

Bis(trifluoro-2,4-pentanedionato)cobalt(II) complexes are known to participate in various chemical reactions, including oxidative processes and ligand exchange reactions. Their ability to catalyze reactions such as the aerobic oxidation of alkenols into functionalized tetrahydrofurans highlights their utility in synthetic chemistry and potential applications in catalysis (Kubas et al., 2011).

Scientific Research Applications

  • Catalysis : Bis(trifluoro-2,4-pentanedionato)cobalt(II) has been used as a catalyst in chemical reactions. For instance, it catalyzes the aerobic epoxidation of olefins, efficiently converting them into epoxides under neutral conditions (Mukaiyama et al., 1993).

  • Structural Studies : The compound has been the subject of structural studies to understand its crystal and molecular structure. Such studies help in comprehending the compound's properties and potential applications in various fields (Bertrand & Kalyanaraman, 1971).

  • Synthesis and Spectroscopic Properties : Research has been conducted on the synthesis of new compounds using bis(trifluoro-2,4-pentanedionato)cobalt(II) and studying their spectroscopic properties. This is crucial for developing new materials and understanding their characteristics (Tanase et al., 2004).

  • Ligand Chemistry : Studies on how the presence of fluorine atoms in ligands like bis(trifluoro-2,4-pentanedionato)cobalt(II) affects crystal packing provide insights into the design of new coordination compounds with specific properties (Perdih, 2014).

  • Chemical Vapor Deposition Precursors : Cobalt ketoiminates, including derivatives of bis(trifluoro-2,4-pentanedionato)cobalt(II), have been developed as precursors for vapor-phase deposition of spinel cobalt oxide photoelectrodes. These are important for applications in solar energy conversion and storage (Puring et al., 2018).

  • Organic Synthesis : It has been used in the synthesis of organic compounds, such as the stereoselective preparation of trans-2-hydroxymethyltetrahydrofurans via oxidative cyclization of 5-hydroxy-1-alkenes (Inoki & Mukaiyama, 1990).

  • Study of Metal Complexes : Research has also focused on understanding the properties of metal β-diketonates, including bis(trifluoro-2,4-pentanedionato)cobalt(II), through various chemical and spectroscopic methods. These studies contribute to the broader understanding of metal complexes in chemistry (Singh & Sahai, 1967).

Safety And Hazards

Bis(trifluoro-2,4-pentanedionato)cobalt(II) is classified as potentially carcinogenic (H351) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding handling until all safety precautions have been read and understood (P202), obtaining special instructions before use (P201), wearing protective gloves/clothing/eye protection/face protection (P280), and getting medical advice/attention if exposed or concerned (P308 + P313) .

properties

IUPAC Name

cobalt(2+);(E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5F3O2.Co/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,10H,1H3;/q;;+2/p-2/b2*4-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSNSSPUQFPKGF-RIRHYHJESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C(/[O-])\C(F)(F)F.CC(=O)/C=C(/[O-])\C(F)(F)F.[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8CoF6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(trifluoro-2,4-pentanedionato)cobalt(II)

Citations

For This Compound
7
Citations
H Kaneyoshi, K Matyjaszewski - Journal of Polymer Science …, 2007 - Wiley Online Library
Synthesis of poly(vinyl acetate)‐graft‐polystyrene by a combination of cobalt‐mediated radical polymerization and atom transfer radical polymerization - Kaneyoshi - 2007 - Journal of …
Number of citations: 37 onlinelibrary.wiley.com
H Kaneyoshi, K Matyjaszewski - Macromolecules, 2005 - ACS Publications
The electron-withdrawing effect of the ligand in the cobalt complex was studied in cobalt-mediated radical polymerization of vinyl acetate (VOAc) initiated by 2,2‘-azobis(4-methoxy-2,4-…
Number of citations: 115 pubs.acs.org
W Benchaphanthawee, CH Peng - The Chemical Record, 2021 - Wiley Online Library
Cobalt complexes have played an essential role in different chemical reactions. One of them that has attracted substantial attention in polymer science is cobalt mediated radical …
Number of citations: 5 onlinelibrary.wiley.com
A Debuigne, R Jérôme, C Jérôme… - Synthesis of Polymers …, 2012 - books.google.com
Within the past few decades, polymer science has witnessed the discovery and development of controlled radical polymerization (CRP)[1–7]. This technique is aimed at addressing the …
Number of citations: 3 books.google.com
H Kaneyoshi, K Matyjaszewski - Macromolecules, 2006 - ACS Publications
The effect of the electron-withdrawing groups on the ligand in a series of bis(acetylacetonate)cobalt(II) derivatives, Co(R 1 COCH COR 2 ) 2 (R 1 = R 2 = CH 3 (1), R 1 = CF 3 , R 2 = CH …
Number of citations: 90 pubs.acs.org
A Debuigne, R Poli, C Jérôme, R Jérôme… - Progress in Polymer …, 2009 - Elsevier
Controlled radical polymerization (CRP) techniques offer the opportunity to properly design polymer chains and adjust their chemical and physical properties. Among these techniques, …
Number of citations: 400 www.sciencedirect.com
ZM Peralta-Neel - 2023 - search.proquest.com
Endoperoxide motifs can be found in a plethora of natural products and have demonstrated toxicity to a number of cancer cell lines. The synthesis of these endoperoxides usually …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.